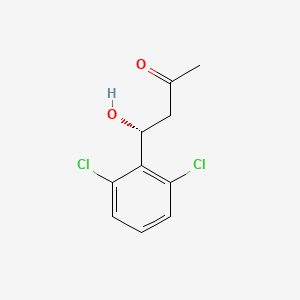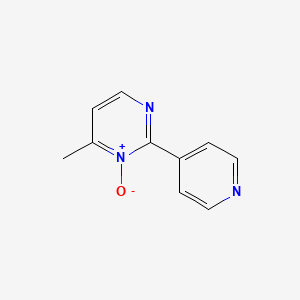
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a hexadecyloxy group, a sulfamoyl group, and a phenylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-(Hexadecyloxy)-5-sulfamoylphenol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis or the use of automated reactors can be employed to increase yield and reduce production time. Additionally, purification steps like recrystallization or chromatography are used to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenols.
Aplicaciones Científicas De Investigación
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hexadecyloxy)-5-sulfamoylphenol
- Phenylcarbamate derivatives
- Hexadecyloxy-substituted compounds
Uniqueness
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexadecyloxy group enhances its lipophilicity, while the sulfamoyl group contributes to its potential biological activity. Compared to other similar compounds, it offers a versatile platform for various applications in research and industry.
Propiedades
Número CAS |
142153-98-8 |
|---|---|
Fórmula molecular |
C29H44N2O5S |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
(2-hexadecoxy-5-sulfamoylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C29H44N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-35-27-22-21-26(37(30,33)34)24-28(27)36-29(32)31-25-19-16-15-17-20-25/h15-17,19-22,24H,2-14,18,23H2,1H3,(H,31,32)(H2,30,33,34) |
Clave InChI |
DZQPVYVDCLSLDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)OC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)


![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)




![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)


